molecular formula C42H68O13 B125300 Clinoposaponin VI CAS No. 152020-03-6

Clinoposaponin VI

Cat. No.: B125300
CAS No.: 152020-03-6
M. Wt: 781 g/mol
InChI Key: STCPOQVJMHDAOS-ZWOXGIEQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Clinoposaponin VI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Hydrolysis: Aglycone and sugar moieties.

    Glycosylation: Various glycosides.

Scientific Research Applications

Clinoposaponin VI has several scientific research applications:

Mechanism of Action

Clinoposaponin VI exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCPOQVJMHDAOS-ZWOXGIEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934403
Record name 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152020-03-6
Record name Clinoposaponin VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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